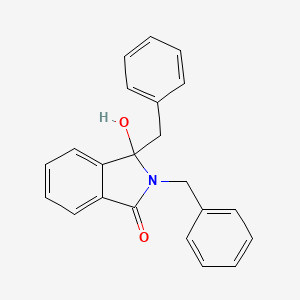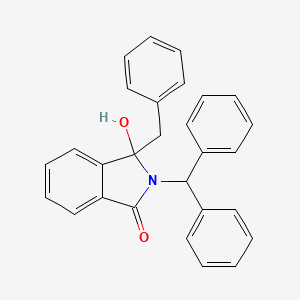
3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one
Descripción general
Descripción
3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one is a complex organic compound with a molecular formula of C28H23NO2. This compound is part of the isoindolinone family, which is known for its diverse biological activities and applications in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one typically involves multi-step organic reactions One common method includes the condensation of benzylamine with phthalic anhydride to form the isoindolinone coreThe final step involves the hydroxylation of the isoindolinone ring to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. The reaction conditions are carefully controlled to ensure the purity and consistency of the final product.
Análisis De Reacciones Químicas
Types of Reactions
3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one undergoes several types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the hydroxyl group.
Substitution: Various substituents can be introduced at different positions on the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields a ketone, while substitution reactions can introduce various functional groups onto the aromatic rings .
Aplicaciones Científicas De Investigación
3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including anti-inflammatory and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one involves its interaction with various molecular targets. It is believed to exert its effects by binding to specific enzymes or receptors, thereby modulating their activity. The exact pathways and targets involved are still under investigation, but preliminary studies suggest that it may influence inflammatory and cancer-related pathways .
Comparación Con Compuestos Similares
Similar Compounds
3-benzyl-2-(4-chlorophenyl)quinazolin-4(3H)-one: Known for its antimicrobial activity.
1-benzyl-2-(1-naphthyl)-4,5-dihydro-1H-imidazole: Used as a synthetic precursor for various heterocyclic compounds.
N-(benzo[d]thiazol-2-yl)-2-(phenyl(2-(piperidin-1-yl)ethylamino)benzamides: Studied for their anti-inflammatory properties
Uniqueness
What sets 3-benzyl-2-(diphenylmethyl)-3-hydroxy-2,3-dihydro-1H-isoindol-1-one apart is its unique combination of structural features, which confer a distinct set of chemical and biological properties. Its isoindolinone core, combined with the benzyl and diphenylmethyl groups, provides a versatile scaffold for further functionalization and exploration in various fields of research.
Propiedades
IUPAC Name |
2-benzhydryl-3-benzyl-3-hydroxyisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23NO2/c30-27-24-18-10-11-19-25(24)28(31,20-21-12-4-1-5-13-21)29(27)26(22-14-6-2-7-15-22)23-16-8-3-9-17-23/h1-19,26,31H,20H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DQXFZRGMELNHQV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC2(C3=CC=CC=C3C(=O)N2C(C4=CC=CC=C4)C5=CC=CC=C5)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,6-dimethyl-2-[(2-oxo-2-phenylethyl)sulfanyl]-1H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B3932069.png)
![methyl (2S,4R)-4-(dimethylamino)-1-[(3-methoxypyridin-2-yl)carbonyl]pyrrolidine-2-carboxylate](/img/structure/B3932072.png)
![1-(2-{[4-(Diphenylmethyl)piperazin-1-yl]carbonyl}phenyl)-2-phenylethanone](/img/structure/B3932074.png)
![4-(3-chlorophenoxy)[1]benzofuro[3,2-d]pyrimidine](/img/structure/B3932076.png)
![2-[4-(butan-2-yl)phenoxy]-N-(4-iodophenyl)acetamide](/img/structure/B3932091.png)
![11-(1,3-benzodioxol-5-yl)-3-(2-chlorophenyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932100.png)
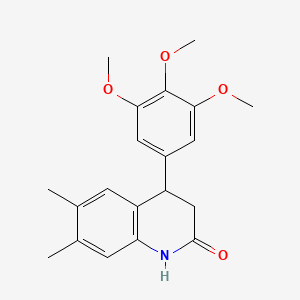
![11-(1,3-benzodioxol-5-yl)-3-(2-thienyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B3932107.png)
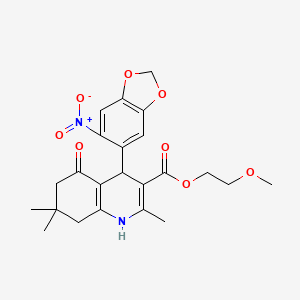
![4-chloro-N-{2-[(4-methylphenyl)amino]-2-phenylethyl}benzenesulfonamide](/img/structure/B3932130.png)
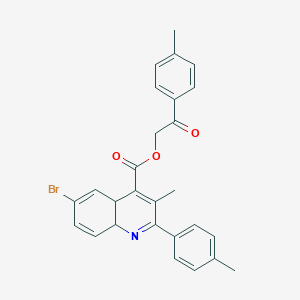
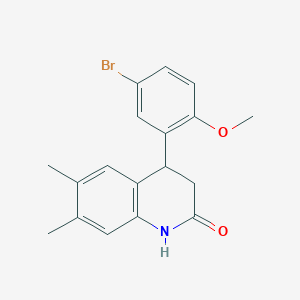
![N-[1,1-dimethyl-2-(2-pyrimidinylthio)ethyl]-4-methylbenzenesulfonamide](/img/structure/B3932147.png)
